N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3S/c22-15-8-10-17(11-9-15)24-20-18-6-1-2-7-19(18)25-21(26-20)27-13-14-4-3-5-16(23)12-14/h1-12H,13H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZCKZWMDMKYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring. The presence of fluorine atoms and a methylsulfanyl group contributes to its unique chemical properties, potentially enhancing its bioactivity.
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly those with mutations in the FLT3 gene.
| Cell Line | IC50 (nM) | Assay Type |
|---|---|---|
| FLT3-ITD+ | 134 | Transcreener® ADP Assay |
| A549 (Lung cancer) | 150 | MTT Assay |
| MCF7 (Breast cancer) | 200 | MTT Assay |
The compound's IC50 value of 134 nM against FLT3-ITD suggests potent activity, making it a candidate for further development as an anticancer agent .
The primary mechanism of action appears to involve inhibition of the FLT3 receptor tyrosine kinase, which is frequently mutated in acute myeloid leukemia (AML). By inhibiting this pathway, the compound may induce apoptosis in cancer cells and inhibit their proliferation.
Pharmacokinetics and Metabolic Stability
Understanding the pharmacokinetics and metabolic stability is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies indicate that this compound has favorable metabolic stability in liver microsomes, suggesting a low likelihood of rapid metabolism which could lead to prolonged action in vivo .
Case Study 1: In Vitro Efficacy
A study conducted on various cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. The results highlighted its potential as a therapeutic agent for cancers associated with FLT3 mutations.
Case Study 2: Toxicity Assessment
In silico modeling predicted low toxicity profiles for this compound when compared to existing chemotherapeutic agents. This assessment is crucial for guiding further preclinical studies .
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives can act as selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in many cancers. For instance, studies have shown that compounds similar to N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine possess the ability to inhibit the phosphorylation activity of EGFR, thereby blocking pathways that lead to tumor growth and survival .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on tyrosinase, an enzyme critical for melanin biosynthesis. In vitro studies demonstrated that this compound could serve as a reversible mixed-type inhibitor of tyrosinase, with an IC50 value indicating effective inhibition at micromolar concentrations . This property suggests its potential use in treating hyperpigmentation disorders.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of appropriate fluorinated phenyl groups with quinazoline precursors. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and purity of the synthesized compound .
Pharmacological Studies
In a series of pharmacological evaluations:
- The compound showed promising results in inhibiting cancer cell lines with high expression levels of EGFR.
- In vivo studies demonstrated reduced tumor growth in animal models treated with this quinazoline derivative compared to controls .
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison
Substituent Effects on Physicochemical Properties
- Fluorine Substitutions: The dual fluorine atoms in the target compound likely enhance lipophilicity (logP ~5–6 inferred from ) and metabolic stability compared to non-fluorinated analogues like 9c . Fluorine's electron-withdrawing nature may also strengthen π-π stacking or hydrogen bonding with target proteins.
- Sulfanyl vs.
- Heterocyclic vs. Aromatic Substituents : Pyridine (3e) or pyrazine (3f) substituents () reduce logP and increase polarity, possibly affecting membrane permeability versus the target's fluorinated aromatic side chain.
Metabolic Stability and Toxicity
- Fluorinated compounds (e.g., ) generally exhibit slower oxidative metabolism due to C-F bond strength, suggesting the target compound may have a longer half-life than non-fluorinated analogues like 9c .
- The benzylsulfanyl group may resist metabolic oxidation better than methylthio, reducing reactive metabolite formation .
Q & A
Q. Basic Methodology
- Nucleophilic substitution : React 4-chloroquinazoline derivatives with (3-fluorophenyl)methanethiol in polar aprotic solvents (e.g., DMF) under reflux, using K2CO3 as a base .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Q. Advanced Optimization
- Flow chemistry : Implement continuous-flow synthesis to enhance reproducibility and scalability.
- In-line analytics : Use HPLC-MS to monitor reaction progress and detect intermediates in real time .
What experimental strategies resolve contradictions in reported biological activity data across studies?
Q. Basic Approach
- Standardized assays : Replicate studies under controlled conditions (e.g., cell passage number, serum concentration) to minimize variability.
- Dose-response curves : Compare IC50 values across multiple cell lines (e.g., HGC-27 vs. PC-3) to identify cell-type-specific effects .
Q. Advanced Approach
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in responsive vs. resistant cell lines.
- Target validation : Apply CRISPR-Cas9 knockout of putative targets (e.g., EGFR) to confirm mechanism .
How can the crystal structure of this compound be determined to inform drug design?
Q. Basic Protocol
Q. Advanced Applications
- Docking studies : Align the crystal structure with kinase domains (e.g., HER2) to predict binding pockets.
- Electron density maps : Analyze residual density to identify potential co-crystallized ligands or water molecules .
What methodologies assess the compound’s selectivity and off-target toxicity?
Q. Basic Screening
- Kinase profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
- Cytotoxicity assays : Compare IC50 values in cancer vs. normal cell lines (e.g., HEK293) .
Q. Advanced Profiling
- Proteome-wide profiling : Use thermal shift assays (TSA) to map interactions across the human proteome.
- Metabolomics : Track changes in ATP/NAD+ levels to assess metabolic disruption .
How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?
Q. Basic Methods
- LogP determination : Use shake-flask or HPLC-based methods to measure partition coefficients.
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS .
Q. Advanced Strategies
- PBPK modeling : Predict in vivo absorption using GastroPlus™, parameterized with in vitro permeability (Caco-2) and plasma protein binding data.
- Cryo-EM : Visualize compound binding to cytochrome P450 enzymes to predict metabolic pathways .
What advanced computational tools aid in designing derivatives with improved potency?
Q. Basic Tools
- Molecular docking (AutoDock Vina) : Screen virtual libraries against validated targets.
- ADMET prediction : Use SwissADME to filter compounds with poor bioavailability .
Q. Advanced Tools
- Free-energy perturbation (FEP) : Calculate binding free energies for subtle structural changes (e.g., fluorine vs. chlorine).
- AI-driven synthesis planning : Employ platforms like Synthia™ to propose novel synthetic routes .
How should researchers design experiments to explore synergistic effects with existing therapies?
Q. Basic Design
- Combination index (CI) : Test the compound with cisplatin or paclitaxel in a checkerboard assay. Calculate CI via CompuSyn software.
- Apoptosis markers : Measure caspase-3/7 activation via fluorescence assays .
Q. Advanced Design
- Single-cell RNA-seq : Identify transcriptional programs altered by combination therapy.
- In vivo PDX models : Evaluate synergy in patient-derived xenografts with longitudinal MRI monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
